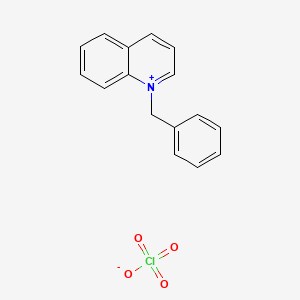

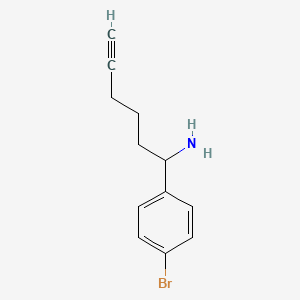

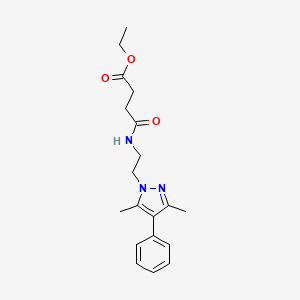

1-(4-Bromophenyl)hex-5-yn-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-Bromophenyl)hex-5-yn-1-amine, also known as 4'-Bromo-α-pyrrolidinohexanophenone (4'-Br-α-PHP), is a synthetic cathinone that has gained popularity in the research community due to its unique chemical structure and potential pharmacological effects. This compound belongs to the class of substituted cathinones, which are derivatives of the naturally occurring stimulant cathinone found in the khat plant. In

Scientific Research Applications

Synthesis and Chemical Properties

1-(4-Bromophenyl)hex-5-yn-1-amine and its derivatives serve as key intermediates in synthesizing a wide range of organic compounds. For instance, o-Bromophenyl isocyanide reacts with primary amines under copper(I) iodide catalysis to afford 1-substituted benzimidazoles, showcasing the utility of bromophenyl compounds in heterocyclic synthesis (Lygin & Meijere, 2009). Similarly, 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine has been synthesized, and its structure was characterized, demonstrating the compound's role in generating materials with non-linear optical properties, which could be significant in materials science (Ö. Tamer et al., 2016).

Biological Applications

Compounds derived from this compound have shown promising biological activities. A series of novel azetidine-2-one derivatives of 1H-benzimidazole, prepared from intermediates related to this compound, exhibited significant antibacterial and cytotoxic properties, highlighting the potential for developing new therapeutic agents (Noolvi et al., 2014). Another study synthesized 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives, which were characterized and screened for antimicrobial activity against various bacterial and fungal strains, indicating the application of bromophenyl compounds in addressing microbial resistance (Kaneria et al., 2016).

Material Science Applications

The synthesis and characterization of bromophenyl-based compounds extend to material science, where their structural and electronic properties are harnessed. For example, the synthesis of aminothiazole derivatives, including those derived from bromophenyl precursors, and their comprehensive analysis through experimental and theoretical approaches, elucidate their potential in electronic and photonic applications due to their significant electronic properties (Adeel et al., 2017).

Mechanism of Action

Target of Action

It’s known that similar compounds are often involved in various molecular rearrangements of organic compounds .

Mode of Action

The mode of action of 1-(4-Bromophenyl)hex-5-yn-1-amine involves a series of chemical transformations. One such transformation is the Stevens rearrangement of quaternary ammonium salts . This reaction generates intermediate ammonium ylides that are capable of undergoing various transformations .

Biochemical Pathways

It’s known that similar compounds can influence a variety of biochemical pathways, including the synthesis of complex organic compounds .

Result of Action

It’s known that similar compounds can lead to the formation of new potentially biologically active tertiary amines .

Biochemical Analysis

Biochemical Properties

1-(4-Bromophenyl)hex-5-yn-1-amine plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules, and these interactions are crucial for its function . For instance, it has been instrumental in synthesizing vinyl sulfone-modified hex-5-enofuranosides, leading to the production of 5-amino-5-deoxysugars, which are significant in medicinal chemistry.

Molecular Mechanism

The molecular mechanism of action of this compound involves several steps. It undergoes Stevens rearrangement, a reaction that generates intermediate ammonium ylides capable of undergoing various transformations . This rearrangement allows it to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

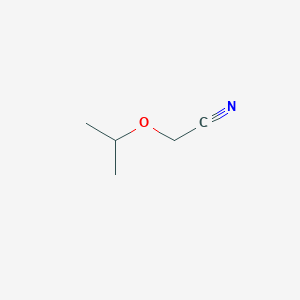

1-(4-bromophenyl)hex-5-yn-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrN/c1-2-3-4-5-12(14)10-6-8-11(13)9-7-10/h1,6-9,12H,3-5,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQZHAFQJVUWERF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCC(C1=CC=C(C=C1)Br)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-Dimethyl-5-azaspiro[3.4]octan-7-amine;dihydrochloride](/img/structure/B2689553.png)

![N-[(4-methylphenyl)methyl]-2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxamide](/img/structure/B2689560.png)